N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (molecular formula C21H21N3O5; molecular weight 395.4 g/mol) is a synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) class of heterocyclic compounds. It features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-methoxyphenyl group and at the N1 position with an acetamide linker bearing a 2,4-dimethoxyphenyl moiety.

Molecular Formula C21H21N3O5
Molecular Weight 395.4 g/mol
Cat. No. B5643090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Molecular FormulaC21H21N3O5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C21H21N3O5/c1-27-15-6-4-14(5-7-15)17-10-11-21(26)24(23-17)13-20(25)22-18-9-8-16(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25)
InChIKeySWGCIGQMSKPQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Pyridazinone Scaffold Compound for Screening Library Procurement


N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (molecular formula C21H21N3O5; molecular weight 395.4 g/mol) is a synthetic small molecule belonging to the pyridazin-3(2H)-one (pyridazinone) class of heterocyclic compounds [1]. It features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-methoxyphenyl group and at the N1 position with an acetamide linker bearing a 2,4-dimethoxyphenyl moiety. The compound is cataloged in the ZINC screening database (ZINC101177257) and is commercially available from multiple chemical suppliers as a research-grade screening compound [2]. No published biological activity data, target engagement profiles, or in-vivo efficacy results specific to this compound were identified in the public domain as of the search date.

Why Generic Pyridazinone Scaffold Substitution Is Not Advisable for N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide


Within the pyridazinone screening compound space, subtle positional variations in methoxy substitution patterns on either the phenyl ring at C3 or the acetamide N-phenyl ring can profoundly alter physicochemical properties, target binding, and biological outcomes. The target compound carries a unique substitution topology: a mono-4-methoxyphenyl group at the pyridazinone C3 position combined with a 2,4-dimethoxyphenyl group on the acetamide nitrogen. The closest cataloged analogs (e.g., 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide and 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide ) exhibit inverted or altered methoxy arrangements. These structural permutations produce different calculated logP values (target: SlogP 2.47 [1]), hydrogen-bond donor/acceptor counts, and topological polar surface areas, which directly influence membrane permeability, solubility, and off-target binding profiles. Interchanging these compounds in a screening cascade without experimental binding or functional data risks introducing uncontrolled variables that can confound structure-activity relationship (SAR) interpretation and lead to false-negative or false-positive hit calls.

Quantitative Differential Evidence Guide for N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Selection


Computed Physicochemical Differentiation: SlogP and logS Comparison Against Closest Analogs

The target compound exhibits a computed SlogP of 2.47 and logS of -3.90, consistent with moderate lipophilicity and limited aqueous solubility [1]. By comparison, the regioisomeric analog 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide (Hit2Lead catalog) has a reported logP of 1.89 , a difference of +0.58 logP units. This shift reflects the impact of relocating one methoxy group from the C3-phenyl ring to the acetamide N-phenyl ring. The higher logP of the target compound predicts approximately 3.8-fold greater partition into octanol versus water, suggesting enhanced passive membrane permeability but potentially reduced aqueous solubility relative to the comparator.

Physicochemical profiling Drug-likeness Lead optimization Screening library design

Hydrogen-Bond Donor Count and PSA Differentiation: Implications for CNS Permeability Versus Peripheral Targeting

The target compound possesses a computed topological polar surface area (TPSA) of approximately 83–90 Ų (estimated from fragment-based calculation; exact value not reported in MMsINC) and 1 hydrogen-bond donor (the amide N–H) [1]. The closest analog, 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide, contains the same HBD count but differs in TPSA due to the positional variation of methoxy groups on the C3-phenyl ring . Pyridazinone class literature indicates that TPSA values below 90 Ų combined with 1 HBD are consistent with favorable CNS permeability profiles, while increasing methoxy substitution on the C3-phenyl ring elevates TPSA and shifts compounds toward peripheral target space [2]. The target compound's specific substitution pattern, with a mono-methoxy C3-phenyl and a di-methoxy acetamide N-phenyl, occupies an intermediate physicochemical space that may confer a distinct CNS-versus-peripheral distribution profile compared to analogs carrying 3,4-dimethoxy substitution on the C3-phenyl ring.

Blood-brain barrier penetration CNS drug design TPSA Physicochemical property-based selection

Substitution Pattern Differentiation: 2,4-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Isosteres in Pyridazinone Acetamides

The target compound is distinguished from the majority of cataloged pyridazinone acetamides by its 2,4-dimethoxyphenyl substitution on the amide nitrogen, versus the more common 3,4-dimethoxy, 4-methoxy, or 2-methoxy patterns seen in analogs such as 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide (Hit2Lead) and 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide (PubChem CID 52898795) [1]. The 2,4-dimethoxy pattern introduces a para-methoxy group that can participate in resonance donation to the aniline ring, while the ortho-methoxy group provides a steric and hydrogen-bond-accepting element adjacent to the amide linkage. Published SAR from related pyridazinone series (e.g., PDE4 inhibitors [2] and IL-1β production inhibitors [3]) demonstrates that methoxy position on the N-phenylacetamide moiety directly modulates potency, with 2,4-dimethoxy substitution occasionally yielding superior activity compared to 3,4- or 4-mono-methoxy isomers in specific target contexts.

Structure-activity relationship Isosteric replacement Methoxy positional scanning Pyridazinone SAR

Recommended Application Scenarios for N-(2,4-Dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Based on Available Evidence


Diversity-Oriented Screening Library Expansion with Underrepresented Pyridazinone Chemotypes

Procurement of the target compound is most justified for organizations seeking to expand the chemical diversity of pyridazinone-focused or heterocycle-containing screening libraries. The 2,4-dimethoxyphenyl acetamide motif combined with 4-methoxyphenyl C3 substitution is poorly represented in public and commercial compound collections, as the majority of available analogs carry 3,4-dimethoxy substitution patterns on either the C3-phenyl or the N-phenyl ring [1]. Adding this compound to a screening deck increases the topological and pharmacophoric diversity sampled in high-throughput screens against novel targets, particularly those in the inflammatory (IL-1β pathway) [2] or phosphodiesterase (PDE4) [3] target classes where pyridazinone cores have established precedent.

Physicochemical Property-Driven Lead Identification for CNS-Expressed Targets

With a computed SlogP of 2.47, molecular weight of 395.4 g/mol, and one hydrogen-bond donor, the target compound falls within the established CNS drug-like chemical space (MW ≤400 Da, logP 2–5, HBD ≤1, TPSA <90 Ų) [1][4]. It can be prioritized for screens targeting CNS-expressed enzymes or receptors where pyridazinone scaffolds have shown activity, including neuroinflammation targets (e.g., microglial PDE4) or neurodegenerative disease-associated kinases. The moderate lipophilicity may confer an advantage over more polar pyridazinone analogs that fail to achieve adequate brain penetration.

Methoxy Positional SAR Probe for Acetamide N-Phenyl Sub-Pocket Characterization

When a screening hit containing a pyridazinone acetamide core has been identified, the target compound serves as a valuable SAR tool to probe the steric and electronic requirements of the sub-pocket accommodating the N-phenylacetamide moiety. Its 2,4-dimethoxy substitution provides a direct comparison against the more common 3,4-dimethoxy and 4-methoxy variants, enabling the medicinal chemistry team to map the optimal methoxy topology for potency, selectivity, and metabolic stability [1][3]. This compound can be ordered alongside its positional isomers for systematic SAR exploration.

Computational Docking and Pharmacophore Model Validation

The target compound's well-defined molecular structure, combined with the availability of computed descriptors (SlogP, logS, PSA) from MMsINC [1], makes it suitable as a validation ligand for computational docking studies and pharmacophore model refinement. Its three methoxy groups provide distinct hydrogen-bond acceptor vectors that can be used to test scoring function accuracy and binding pose prediction in pyridazinone-binding protein pockets. Procurement for virtual screening validation does not depend on pre-existing biological activity data.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.